4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-12-6-4-10(5-7-12)13(18)17-11-8-15-14(19-2)16-9-11/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBUJRIKYBUHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-methoxypyrimidine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield 4-carboxy-N-(2-methoxypyrimidin-5-yl)benzamide, while reduction of a nitro group would yield 4-ethoxy-N-(2-methoxypyrimidin-5-yl)aniline.
Scientific Research Applications
4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxypyrimidinyl group can interact with nucleophilic residues in the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
The target compound’s ethoxy group may lower melting points compared to trifluoromethyl derivatives (e.g., 8k) due to reduced hydrogen bonding. The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target could also influence solubility and crystallinity .
Data Table: Key Analog Comparisons
Biological Activity
4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.28 g/mol
- Functional Groups : Ethoxy group, methoxypyrimidinyl group, and amide linkage.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers. For example, a related study found that derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis induction |
| Related Compound 5e | MDA-MB-231 | <1 | Apoptosis induction |
| Related Compound 5f | SUIT-2 | TBD | Cell cycle arrest |
| Related Compound 5g | HT-29 | TBD | Apoptosis induction |
Note: TBD = To Be Determined
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Another area of interest is the inhibition of PTP1B, a negative regulator of insulin signaling. Compounds similar to this compound have shown promising results in enhancing insulin-stimulated glucose uptake without significant cytotoxicity. This suggests potential applications in treating type 2 diabetes mellitus .
Table 2: PTP1B Inhibition Data
| Compound | IC50 (μM) | Selectivity over TCPTP | Membrane Permeability (Papp) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 10m | 0.07 | 32-fold | 2.41 × 10⁻⁶ cm/s |
Note: TBD = To Be Determined
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study evaluated the anticancer efficacy of similar benzamide derivatives, demonstrating significant growth inhibition in MDA-MB-231 cells through apoptosis induction confirmed by Hoechst staining .
- Diabetes Management : Research on PTP1B inhibitors revealed that certain derivatives could enhance insulin sensitivity significantly, indicating their potential use in managing type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
